molecular formula C15H16N2O5S B2451618 3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione CAS No. 1795085-82-3

3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione

Cat. No.: B2451618
CAS No.: 1795085-82-3
M. Wt: 336.36
InChI Key: RTSBKDKNSWSSHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the thiazolidine-2,4-dione family, which is known for its diverse biological activities and significant pharmacological potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione typically involves the reaction of 3,5-dimethoxybenzoyl chloride with azetidin-3-ylamine, followed by cyclization with thiazolidine-2,4-dione. The reaction is usually carried out under controlled conditions, such as in the presence of a base like triethylamine, and at a temperature range of 0-5°C to ensure the stability of the intermediate products .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of less hazardous solvents and catalysts, can be applied to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits antimicrobial and antioxidant properties, making it useful in biological studies.

    Medicine: It has potential therapeutic applications, including hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation.

    Industry: The compound is used in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, its hypoglycemic activity is mediated through the activation of PPAR-γ receptors, which improve insulin sensitivity. Additionally, its antimicrobial action is achieved by inhibiting cytoplasmic Mur ligases, and its antioxidant action involves scavenging reactive oxygen species (ROS) .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione is unique due to the presence of the azetidine ring and the 3,5-dimethoxybenzoyl group, which confer distinct chemical and biological properties. These structural features enhance its versatility and potential for various applications .

Properties

IUPAC Name

3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O5S/c1-21-11-3-9(4-12(5-11)22-2)14(19)16-6-10(7-16)17-13(18)8-23-15(17)20/h3-5,10H,6-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTSBKDKNSWSSHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)N2CC(C2)N3C(=O)CSC3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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